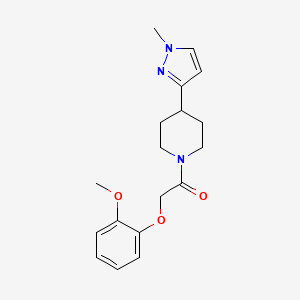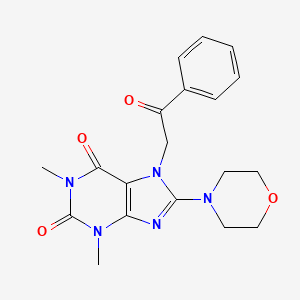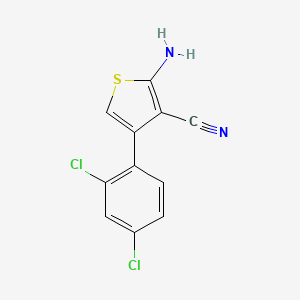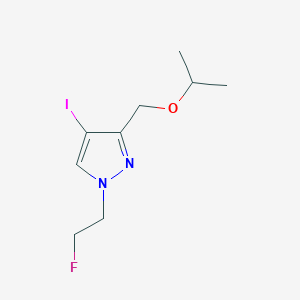
1-(2-fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluoroethyl, iodo, and isopropoxymethyl groups attached to the pyrazole ring, which impart unique chemical and physical properties.
Preparation Methods
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the pyrazole ring can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Step 2: Introduction of the fluoroethyl group can be done via nucleophilic substitution using 2-fluoroethyl halides.
Step 3: The iodo group can be introduced through iodination reactions using iodine or iodine monochloride.
Step 4: The isopropoxymethyl group can be added through alkylation reactions using isopropoxymethyl halides.
-
Industrial Production Methods
- Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated synthesis modules can also enhance reproducibility and scalability.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoroethyl group, leading to the formation of fluoroacetyl derivatives.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other substituents.
Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.
Major Products
- Oxidation products include fluoroacetyl derivatives.
- Reduction products include deiodinated pyrazoles.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential radiolabeled compound for positron emission tomography (PET) imaging due to the presence of the fluoroethyl group.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, while the iodo group can facilitate radiolabeling for imaging studies.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-(2-Fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole: Lacks the iodo group, which may affect its reactivity and potential for radiolabeling.
4-Iodo-3-(isopropoxymethyl)-1H-pyrazole: Lacks the fluoroethyl group, which may reduce its ability to cross biological membranes.
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole: Lacks the isopropoxymethyl group, which may affect its solubility and overall chemical properties.
The unique combination of fluoroethyl, iodo, and isopropoxymethyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FIN2O/c1-7(2)14-6-9-8(11)5-13(12-9)4-3-10/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHXBGKIGHQVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1I)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
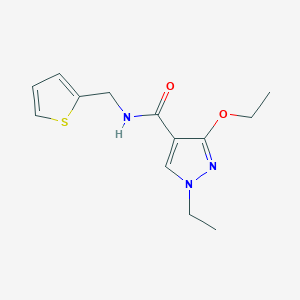
![2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823463.png)
![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)
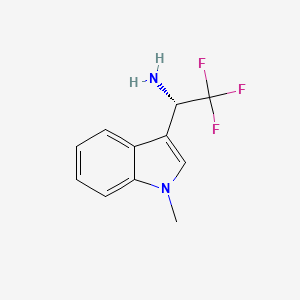

![4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2823473.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2823474.png)
![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2823479.png)
![6-Methoxy-1-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2823480.png)
